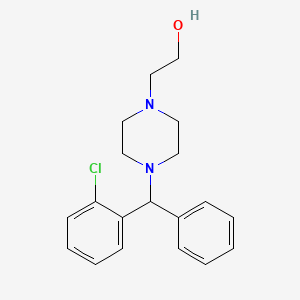
2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C19H23ClN2O. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly antihistamines like cetirizine . This compound is characterized by the presence of a piperazine ring substituted with a 2-chlorophenyl and a phenylmethyl group, as well as an ethanol moiety.
Preparation Methods
The synthesis of 2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol typically involves the reaction of 4-chlorobenzhydryl piperazine with 2-chloroethanol in the presence of a base such as diisopropyl ethylamine and a catalyst like sodium iodide . This method is noted for being easy, inexpensive, and reproducible, making it suitable for industrial-scale production.
Chemical Reactions Analysis
2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Scientific Research Applications
2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its interactions with biological molecules, particularly in the context of receptor binding.
Industry: It is utilized in the manufacture of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol involves its interaction with histamine H1 receptors. By binding to these receptors, it inhibits the action of histamine, thereby reducing allergic symptoms such as itching, swelling, and redness . The molecular targets include the histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-mediated signaling.
Comparison with Similar Compounds
2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol is similar to other compounds used in the synthesis of antihistamines. Some of these similar compounds include:
Cetirizine: An antihistamine used to treat allergies.
Hydroxyzine: Another antihistamine with similar uses.
Levocetirizine: A more potent enantiomer of cetirizine. What sets this compound apart is its specific structure, which allows for the efficient synthesis of cetirizine and related compounds.
Properties
Molecular Formula |
C19H23ClN2O |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C19H23ClN2O/c20-18-9-5-4-8-17(18)19(16-6-2-1-3-7-16)22-12-10-21(11-13-22)14-15-23/h1-9,19,23H,10-15H2 |
InChI Key |
JTNAVXCQKIZZAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


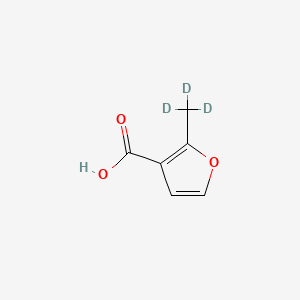

![(3R,4R)-3-Hexyl-4-[(2S)-2-hydroxypentadecyl]-2-oxetanone](/img/structure/B13449079.png)
![Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B13449088.png)
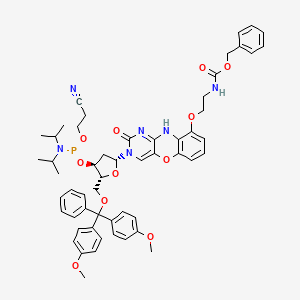
![(3S,3aS,5aS,6R,9aR,9bS)-3-(Benzoyloxy)dodecahydro-3a-methyl-7-oxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B13449092.png)
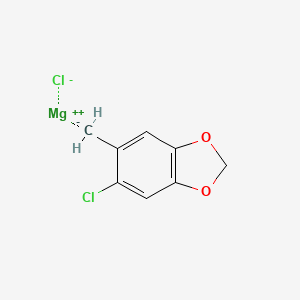
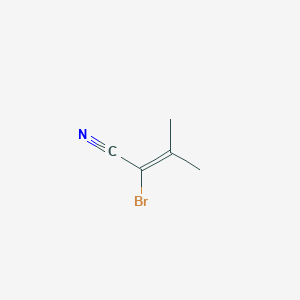


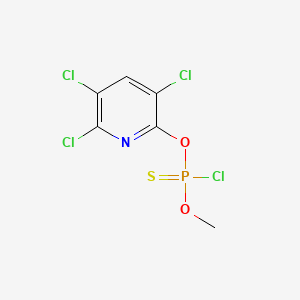
![Iodonium, phenyl[(trimethylsilyl)ethynyl]-](/img/structure/B13449135.png)
![2-(3-Ethyl-5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-2,3-dimethylbutanamide](/img/structure/B13449140.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-2-tert-butoxycarbonylaminopropionic acid methyl ester](/img/structure/B13449144.png)
